Methyl (E)-3-(3-chlorophenyl)acrylate
Description
Contextualizing the Scientific Significance of Cinnamic Acid and Acrylate (B77674) Derivatives in Organic Chemistry
Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in nature and possess a broad spectrum of biological activities. nih.gov They serve as important precursors in the biosynthesis of various natural products, including flavonoids, lignans, and stilbenes. In organic synthesis, the carbon-carbon double bond in the cinnamic acid scaffold is a versatile functional group that can participate in a variety of chemical transformations.
Acrylate derivatives, which are esters of acrylic acid, are highly valuable monomers in polymer chemistry. Their ability to undergo polymerization has led to the development of a vast array of polymeric materials with diverse applications, including adhesives, coatings, and textiles. The properties of these polymers can be fine-tuned by modifying the structure of the acrylate monomer.
The combination of the cinnamic acid-like structure with the acrylate ester functionality in compounds such as Methyl (E)-3-(3-chlorophenyl)acrylate makes them valuable building blocks for the synthesis of more complex molecules and functional materials.
Historical Evolution of Research on Halogenated Phenylacrylate Esters
The introduction of halogen atoms onto the phenyl ring of phenylacrylate esters has been a significant area of research for several decades. Halogenation can profoundly influence the electronic properties and biological activity of these molecules. Historically, research in this area was driven by the need for new materials with enhanced properties and the search for novel bioactive compounds.
In the mid-20th century, the development of new polymerization techniques spurred interest in a wide range of functionalized monomers, including halogenated acrylates. Researchers began to explore how the incorporation of chlorine, bromine, and other halogens could affect polymer properties such as thermal stability, flame retardancy, and refractive index.
In the fields of medicinal and agricultural chemistry, the introduction of halogens has been a long-standing strategy to modulate the efficacy and pharmacokinetic properties of drug candidates and pesticides. Phenyl acrylates and their derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.gov The presence of a halogen on the phenyl ring can enhance these activities and influence the compound's mechanism of action.
Current Research Paradigms and Emerging Areas for this compound
Current research involving this compound and related compounds is focused on several key areas:
Advanced Materials: There is ongoing interest in the use of halogenated phenylacrylates as monomers for the synthesis of specialty polymers. Research is directed towards developing materials with tailored optical, electronic, and mechanical properties for applications in areas such as photonics, electronics, and advanced coatings. The chlorine substituent in this compound can contribute to specific polymer characteristics.
Organic Synthesis: This compound serves as a versatile intermediate in organic synthesis. Its reactive double bond and ester functionality allow for a variety of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical intermediates and fine chemicals.
Medicinal Chemistry: While specific research on the biological activity of this compound is not extensively documented, the broader class of chlorinated cinnamic acid derivatives continues to be an area of interest for the development of new therapeutic agents. Research is focused on understanding how the position and nature of the halogen substituent influence biological activity.
Agrochemicals: Similar to the trends in medicinal chemistry, there is potential for the application of halogenated phenylacrylates in the development of new agrochemicals. The structural features of this compound make it a candidate for investigation as a potential herbicide, insecticide, or fungicide.
Detailed Research Findings
While specific research exclusively focused on this compound is limited in publicly available literature, information can be gleaned from studies on its isomers and related compounds. For instance, the synthesis of related (E)-methyl 3-methoxy-2-(3-chlorophenyl)acrylate has been described, providing a potential synthetic route.
In terms of applications, research on related chlorophenyl acrylates points towards their utility as building blocks. For example, (E)-Methyl 3-(2-chlorophenyl)acrylate is recognized as a versatile compound in organic synthesis and for the production of specialty chemicals, including pharmaceuticals and agrochemicals. chemimpex.com It is also used in polymer chemistry to enhance properties like thermal stability and mechanical strength. chemimpex.com
A study on the copolymerization of 4-chlorophenyl acrylate with methyl acrylate highlights the role of such compounds in the leather industry, suggesting potential applications for related isomers in modifying the properties of materials. scilit.com
Below is a table summarizing the general properties and potential applications of chlorophenyl acrylates, which can be considered indicative for this compound, though specific values may vary.
| Property/Application | Description |
| Physical State | Typically a solid or liquid at room temperature. |
| Solubility | Generally soluble in organic solvents. |
| Reactivity | The acrylate double bond is susceptible to addition reactions. The ester can be hydrolyzed. The aromatic ring can undergo further substitution. |
| Polymerization | Can be polymerized or copolymerized to form materials with specific properties. |
| Synthetic Intermediate | A building block for more complex molecules in the pharmaceutical and agrochemical industries. |
| Material Science | Used to create polymers for coatings, adhesives, and other specialty applications. |
For illustrative purposes, the following table presents typical spectroscopic data ranges for related cinnamic acid methyl esters. It is important to note that the exact values for this compound may differ.
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR | Signals for aromatic protons, vinylic protons (typically doublets with a coupling constant indicative of the E-isomer), and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the double bond, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=C stretch of the alkene, and C-Cl stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCTYRQOMYMCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl E 3 3 Chlorophenyl Acrylate
Stereoselective and Regioselective Synthesis Approaches
Achieving high stereoselectivity is paramount in the synthesis of α,β-unsaturated esters like Methyl (E)-3-(3-chlorophenyl)acrylate. The (E)-isomer is often the thermodynamically more stable and desired product, necessitating synthetic routes that favor its formation.
The Palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation, specifically for the arylation or vinylation of alkenes. mdpi.com This reaction is well-suited for synthesizing (E)-acrylates with high stereoselectivity. The reaction typically involves the coupling of an aryl halide, in this case, a 3-chlorosubstituted aryl halide such as 1-chloro-3-iodobenzene, with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. libretexts.org
The mechanism of the Heck reaction inherently favors the formation of the trans (or E) product. This selectivity arises from the syn-addition of the aryl-palladium species across the double bond of the acrylate, followed by a syn-β-hydride elimination, which leads to the thermodynamically favored (E)-alkene. libretexts.org Various palladium sources can be used, including Pd(OAc)₂, and the choice of ligands can influence catalyst activity and stability. researchgate.net While a broad range of substrates can be used, the reaction conditions, such as the choice of base, solvent, and temperature, are optimized to maximize the yield of the desired (E)-isomer. mdpi.com
Table 1: Key Components in a Representative Heck Reaction
| Component | Example | Role |
|---|---|---|
| Aryl Halide | 1-chloro-3-iodobenzene | Provides the 3-chlorophenyl group |
| Alkene | Methyl acrylate | Provides the acrylate backbone |
| Catalyst | Pd(OAc)₂ / Ligand | Facilitates C-C bond formation |
| Base | Triethylamine (NEt₃) or Na₂CO₃ | Neutralizes the generated acid (HX) |
The Knoevenagel condensation is a classic method for forming C=C bonds by reacting an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.org For the synthesis of this compound, this involves the condensation of 3-chlorobenzaldehyde (B42229) with a compound like methyl malonate or methyl cyanoacetate, followed by subsequent chemical transformations.
The product, this compound, is achiral, meaning it does not have enantiomers. Therefore, the focus of stereoselective control in this context is on achieving high geometric purity, specifically maximizing the yield of the (E)-isomer over the (Z)-isomer. The reaction conditions, particularly the choice of catalyst and solvent, can be tuned to favor the formation of the more stable (E)-alkene. researchgate.net With the rise of green chemistry, alternative protocols using water as a solvent or even catalyst-free conditions at elevated temperatures have been developed, which can still provide good yields of the desired products. rsc.org
Both the Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone olefination methods that convert carbonyl compounds into alkenes. wikipedia.orgmasterorganicchemistry.com They serve as excellent strategies for the stereoselective synthesis of this compound from 3-chlorobenzaldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is typically generated by treating a phosphonate ester (e.g., trimethyl phosphonoacetate) with a base. clockss.org These carbanions are generally more nucleophilic and less basic than their Wittig counterparts. wikipedia.org A significant advantage of the HWE reaction, particularly with phosphonates stabilized by an adjacent electron-withdrawing group like an ester, is its strong preference for forming the (E)-alkene. wikipedia.orgorgsyn.org This high (E)-selectivity is a key reason for its frequent use in synthesizing α,β-unsaturated esters.
The Wittig reaction employs a phosphorus ylide (a phosphonium (B103445) ylide) to react with the aldehyde. masterorganicchemistry.comnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, such as (carbomethoxymethylene)triphenylphosphorane, which are required for this synthesis, generally favor the formation of the (E)-alkene. mdpi.comsciforum.net The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, and the elimination of triphenylphosphine (B44618) oxide yields the final alkene. masterorganicchemistry.com
Table 2: Comparison of HWE and Wittig Reactions for (E)-Acrylate Synthesis
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
|---|---|---|
| Key Reagent | Phosphonate ester (e.g., Trimethyl phosphonoacetate) | Phosphonium salt (e.g., (Carbomethoxymethyl)triphenylphosphonium bromide) |
| Stereoselectivity | Generally high to excellent (E)-selectivity wikipedia.org | (E)-selectivity favored with stabilized ylides mdpi.com |
| Byproduct | Water-soluble phosphate (B84403) ester | Triphenylphosphine oxide |
| Byproduct Removal | Typically easy (water wash) | Often requires chromatography |
| Reagent Reactivity | More nucleophilic carbanion, reacts with hindered ketones orgsyn.org | Less nucleophilic ylide |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. globethesis.com These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
A key tenet of green chemistry is the reduction or replacement of volatile organic solvents. To this end, synthetic methods for acrylate derivatives have been developed under solvent-free conditions or in environmentally benign solvents like water.
The Horner-Wadsworth-Emmons reaction, for instance, can be performed under solvent-free conditions, often catalyzed by a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to produce (E)-α,β-unsaturated esters with high selectivity. rsc.org Similarly, Knoevenagel condensations have been successfully carried out in water or without any solvent, which simplifies workup procedures, reduces waste, and lowers environmental impact. rsc.orgmdpi.com The reaction of phenylethylamine with methyl acrylate has also been studied under solventless conditions. sci-hub.se These approaches align with green chemistry principles by minimizing solvent use and often leading to easier product isolation. rsc.org
Energy efficiency is another core principle of green chemistry. Microwave-assisted organic synthesis has emerged as a valuable technique that can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency compared to conventional heating methods. ajrconline.orgasianjpr.com The rapid, uniform heating provided by microwave irradiation can accelerate reactions like the Knoevenagel condensation or HWE reaction. nih.govresearchgate.net This technology offers a clean, efficient, and fast alternative for producing acrylate derivatives. asianjpr.com
Photochemical routes, which use light to initiate reactions, represent another green approach. While specific photochemical syntheses for this compound are not widely documented, photochemistry in general offers pathways for C-C bond formation that can operate at ambient temperatures and with high selectivity, potentially reducing energy consumption and byproduct formation.
Table 3: Green Synthetic Approaches for Acrylate Synthesis
| Synthetic Method | Green Principle Applied | Typical Conditions | Advantages |
|---|---|---|---|
| Solvent-Free HWE | Elimination of Organic Solvents | Aldehyde, phosphonate, base (e.g., DBU), neat rsc.org | Reduced waste, simplified purification, high selectivity rsc.org |
| Aqueous Knoevenagel | Use of a Green Solvent | Aldehyde, active methylene compound, water, often catalyst-free at high temp. rsc.org | Environmentally benign, avoids toxic solvents |
| Microwave-Assisted Synthesis | Energy Efficiency | Reactants in a suitable solvent (or neat), microwave irradiation nih.gov | Drastically reduced reaction times, often higher yields, improved efficiency ajrconline.orgasianjpr.com |
Optimization of Reaction Conditions and Yield Enhancement Strategies
The industrial viability and laboratory-scale success of synthesizing this compound depend heavily on the meticulous optimization of reaction conditions. The primary objectives of such optimization are to maximize the product yield, ensure high stereoselectivity for the desired (E)-isomer, minimize reaction times, and reduce the formation of byproducts. Key synthetic routes, including the Heck-Mizoroki reaction and the Wittig reaction, offer multiple parameters that can be fine-tuned to achieve these goals.
Heck-Mizoroki Reaction Optimization
The Heck-Mizoroki reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl halide with an alkene. In the synthesis of this compound, this involves reacting a 3-chlorosubstituted aryl halide (e.g., 1-chloro-3-iodobenzene) with methyl acrylate. The optimization of this process involves careful selection of the catalyst system, base, solvent, and temperature.
Key parameters for optimization include:
Catalyst and Ligand: While various palladium sources can be used, the choice of ligand is critical. However, studies have shown that the reaction can proceed efficiently without specialized ligands, which is advantageous for cost and simplicity. nih.gov The catalyst's activity and stability are paramount. Significant palladium leaching into the solvent can occur, but it has been observed that the dissolved palladium species are catalytically active and can redeposit onto the support after the reaction is complete, allowing for potential catalyst recycling. nih.gov
Base: The base plays a crucial role in regenerating the active catalyst. A combination of an organic base, such as triethylamine, and an inorganic base, like sodium carbonate, can be highly effective. nih.gov This mixed-base system can enhance the reaction rate and promote the redeposition of the palladium catalyst. nih.gov
Solvent: The choice of solvent is critical, with polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) being common choices for the Heck reaction. researchgate.net
Temperature: Reaction temperature directly influences the reaction rate. A systematic study of the coupling of iodobenzene (B50100) and methyl acrylate demonstrated that varying the temperature is a key factor in optimizing yield. researchgate.net
The following interactive table summarizes the influence of various parameters on the Heck reaction, modeled for the synthesis of methyl cinnamate (B1238496) derivatives.
| Parameter | Variable | Observation/Effect on Yield | Reference |
|---|---|---|---|
| Catalyst | Supported Palladium (e.g., Pd on carbon) | Effective for coupling; dissolved Pd species are catalytically active. | nih.gov |
| Base | Triethylamine (Organic), Sodium Carbonate (Inorganic) | A combination of organic and inorganic bases can enhance the reaction rate and catalyst recyclability. | nih.gov |
| Solvent | N-methylpyrrolidone (NMP), Dimethylformamide (DMF) | Common polar aprotic solvents that facilitate the reaction. | researchgate.net |
| Reactants Molar Ratio | Aryl Halide vs. Methyl Acrylate | Varying the molar ratio is a standard optimization strategy to maximize the conversion of the limiting reagent. | researchgate.net |
| Temperature | Typically 80-140 °C | Higher temperatures generally increase the reaction rate but must be controlled to prevent side reactions. | researchgate.net |
Wittig Reaction Optimization
The Wittig reaction provides an alternative and highly stereoselective route by reacting an aldehyde (3-chlorobenzaldehyde) with a phosphonium ylide. masterorganicchemistry.com For the synthesis of an α,β-unsaturated ester like this compound, a stabilized ylide such as (carbomethoxymethylene)triphenylphosphorane is used. A key advantage of using stabilized ylides is their strong preference for forming the (E)-alkene, which simplifies the optimization process as the desired stereoisomer is the major product. wikipedia.org
Strategies for yield enhancement include:
Reaction Conditions: The reaction of the ylide with the aldehyde can often be performed under mild conditions. Some Wittig reactions can even be conducted at room temperature or under solvent-free conditions by simply mixing the reagents, which simplifies the workup and purification process. udel.edu
Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide. mnstate.edu Its efficient removal during purification is crucial for obtaining a high-purity product. Techniques like crystallization or chromatography are employed for its separation. udel.edu
The following interactive table outlines the typical components and conditions for the Wittig synthesis of this compound.
| Parameter | Reagent/Condition | Purpose/Effect on Yield | Reference |
|---|---|---|---|
| Aldehyde | 3-Chlorobenzaldehyde | Carbonyl component providing the aryl group. | wikipedia.org |
| Wittig Reagent | (Carbomethoxymethylene)triphenylphosphorane (a stabilized ylide) | Provides the acrylate backbone; high selectivity for the (E)-isomer. | wikipedia.orgudel.edu |
| Solvent | THF, Diethyl Ether, or Solvent-Free | Reaction can be efficient in various solvents or even without a solvent, simplifying the process. | wikipedia.orgudel.edu |
| Temperature | Room Temperature to 120 °C | Mild conditions are often sufficient; solvent-free methods may require heating to melt reactants. | udel.edu |
Esterification Optimization
If the synthesis proceeds via the corresponding carboxylic acid, (E)-3-(3-chlorophenyl)acrylic acid, the final step is an esterification reaction with methanol (B129727). This is a reversible reaction, and optimization strategies focus on shifting the equilibrium toward the ester product. mdpi.com
Key optimization parameters include:
Catalyst: Strong acid catalysts like sulfuric acid are commonly used to accelerate the reaction. mdpi.comresearchgate.net
Reactant Ratio: Using an excess of methanol can drive the equilibrium towards the formation of methyl acrylate. researchgate.net
Water Removal: The removal of water, a byproduct of the reaction, will also shift the equilibrium to favor the product. This can be achieved through techniques like azeotropic distillation.
Temperature: Increasing the temperature generally increases the reaction rate, but it is limited by the boiling point of the alcohol. researchgate.net
The following interactive table summarizes key parameters for the optimization of the esterification step.
| Parameter | Variable | Effect on Yield | Reference |
|---|---|---|---|
| Catalyst | Sulfuric Acid (H₂SO₄) | Increases the rate of reaction by protonating the carboxylic acid. | mdpi.comresearchgate.net |
| Reactant Molar Ratio | Methanol to Carboxylic Acid | Using excess methanol shifts the equilibrium to favor ester formation. | researchgate.netresearchgate.net |
| Temperature | 50-70 °C (or reflux) | Higher temperatures increase the reaction rate. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Methyl E 3 3 Chlorophenyl Acrylate
Nucleophilic Addition Reactions to the Activated Carbon-Carbon Double Bond
The carbon-carbon double bond in Methyl (E)-3-(3-chlorophenyl)acrylate is electron-deficient due to the conjugative electron-withdrawing effect of the adjacent methyl ester group. This activation makes the β-carbon susceptible to attack by a wide range of nucleophiles.
The conjugate or 1,4-addition of nucleophiles to the α,β-unsaturated ester system, commonly known as the Michael addition, is a principal reaction pathway for this compound. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. A variety of soft nucleophiles can be employed, with catalysts such as primary and tertiary amines or phosphines often used to facilitate the reaction. researchgate.netrsc.orgmonash.edu For instance, phosphine (B1218219) catalysts like dimethylphenylphosphine (B1211355) (DMPP) have been shown to be highly efficient for thiol-Michael additions to acrylates, achieving complete conversion in minutes under optimized conditions. rsc.orgmonash.edu Similarly, amines are effective nucleophiles for addition to methyl acrylate (B77674) systems. nih.gov
The general mechanism involves the attack of a nucleophile on the β-carbon of the acrylate, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct.
Table 1: Examples of Michael Addition Reactions
| Nucleophile Class | Specific Nucleophile | General Product Structure |
|---|---|---|
| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Benzylamine) | β-Amino Esters |
| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | β-Thioethers |
| Carbon Nucleophiles | Enolates, Organocuprates | 1,5-Dicarbonyl Compounds or Alkylated Esters |
| Oxygen Nucleophiles | Alkoxides, Phenoxides | β-Alkoxy/Aryloxy Esters |
As an electron-deficient alkene, this compound is an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction provides a powerful method for the stereospecific synthesis of six-membered rings. nih.gov It reacts with electron-rich conjugated dienes to form substituted cyclohexene (B86901) derivatives. The presence of the electron-withdrawing ester group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. nih.gov
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to favorable secondary orbital interactions between the diene and the dienophile's activating group. nih.gov However, the endo:exo selectivity can be influenced by factors such as substitution on the dienophile, reaction temperature, and the use of Lewis acid catalysts, which can enhance both the reaction rate and selectivity. researchgate.netsciforum.net
Table 2: Examples of Diels-Alder Reactions
| Diene | Expected Cycloadduct | Notes |
|---|---|---|
| Cyclopentadiene | Substituted Norbornene Derivative | A classic reaction often resulting in a high endo:exo ratio. nih.gov |
| 1,3-Butadiene | Substituted Cyclohexene | Forms a foundational six-membered ring structure. |
| Danishefsky's Diene | Functionalized Cyclohexenone Derivative | Provides access to highly functionalized cyclic systems after hydrolysis. |
| Furan | Oxanorbornene Derivative | The reaction can be reversible; the adduct is an important intermediate. nih.gov |
Reactions Involving the Chlorophenyl Moiety
The aryl chloride functionality on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions and can influence the regioselectivity of electrophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The chloro-substituent on the phenyl ring of this compound makes it a suitable substrate for these reactions.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C(sp²)-C(sp²) bond. dntb.gov.uanih.gov It is widely used for the synthesis of biaryl compounds. researchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgsynarchive.com It is a reliable method for the synthesis of aryl alkynes. researchgate.netnih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. organic-chemistry.orgwikipedia.org This transformation has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.orgnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Vinyl | Biaryl or Styrene Derivative |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Aryl-Alkynyl | Disubstituted Alkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Phosphine Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-Nitrogen | Aryl Amine |
The substitution pattern of the phenyl ring is influenced by the directing effects of the existing substituents. In this compound, the ring is substituted with a chloro group and an acrylate moiety.
Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho, para-directing group due to a balance between its electron-withdrawing inductive effect and electron-donating resonance effect. The (E)-3-(methoxycarbonyl)vinyl substituent is a deactivating, meta-directing group because of its strong electron-withdrawing nature. The combined influence of these groups directs incoming electrophiles primarily to the C4 and C6 positions (ortho to the chlorine and meta to the acrylate group). Substitution at the C2 position is also possible but may be sterically hindered. Substitution at the C5 position (meta to chlorine and ortho to the acrylate) is generally disfavored. libretexts.orglibretexts.org
Directed Metalation Studies: Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org It utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org Halogens such as chlorine can function as moderate DMGs. organic-chemistry.org Therefore, treatment of this compound with a strong base like n-butyllithium or lithium diisopropylamide (LDA) could potentially lead to lithiation at the C2 or C4 positions, ortho to the chlorine atom. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a new substituent with high regioselectivity. harvard.edu
Ester Group Transformations: Transesterification and Amidation Reactions
The methyl ester group is amenable to nucleophilic acyl substitution, allowing for its conversion into other esters or amides, thereby expanding the molecular diversity accessible from this scaffold.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. researchgate.net This process is often an equilibrium, and reaction conditions (e.g., using a large excess of the new alcohol) can be manipulated to drive the reaction to completion. google.com This method allows for the introduction of various alkyl or aryl groups into the ester functionality. nih.gov
Amidation: The direct reaction of the ester with a primary or secondary amine yields the corresponding amide. digitellinc.com This transformation, sometimes referred to as aminolysis, typically requires more forcing conditions (e.g., heating) than ester hydrolysis due to the lower nucleophilicity of amines compared to hydroxide. However, catalysis can facilitate the reaction under milder conditions. researchgate.net This reaction is valuable for creating robust amide linkages and introducing diverse functional groups. d-nb.info
Mechanistic Elucidation of Key Transformations Using Isotopic Labeling and Kinetic Studies
The primary transformation associated with this compound is its synthesis via palladium-catalyzed cross-coupling reactions, most notably the Mizoroki-Heck reaction. Understanding the intricate mechanism of this reaction is crucial for optimizing reaction conditions and extending its applicability. Kinetic studies and isotopic labeling are two powerful, complementary techniques employed to probe the reaction pathway, identify the rate-determining step (RDS), and elucidate the structure of transition states for the formation of cinnamate (B1238496) derivatives like this compound.
Kinetic Studies
Kinetic analysis involves measuring the reaction rate while systematically varying the concentrations of reactants, catalysts, and ligands. The resulting rate law provides critical evidence for the species involved in the rate-determining step. For the synthesis of substituted cinnamates, the reaction rate's dependence on the concentration of the aryl halide and the acrylate can be complex and may change based on the specific ligands and reaction conditions used. researchgate.net
In many studies of the Heck reaction involving aryl halides and acrylates, it has been observed that the reaction can be first-order or near-zero-order with respect to the alkene and aryl halide concentrations. This suggests that neither oxidative addition nor alkene coordination is always the sole rate-determining step. For instance, some experimental data suggest that for electron-deficient alkenes like methyl acrylate, the step of alkene insertion is relatively fast, and the subsequent β-hydride elimination, which involves the cleavage of a C-H bond, is the rate-limiting step. researchgate.netepa.gov Other studies, however, point towards migratory insertion being the turnover-limiting step under different conditions. researchgate.net
Kinetic parameters derived from model Heck reactions provide insight into the activation energies required for these transformations.
| Parameter | Value | Significance |
|---|---|---|
| Reaction Order (Aryl Halide) | ~1 | Indicates involvement in the rate-determining step or a preceding equilibrium. |
| Reaction Order (Acrylate) | Variable (often low or zero) | Suggests alkene coordination may be reversible and not solely rate-limiting. |
| Activation Enthalpy (ΔH‡) | Data not specifically available for this model, but generally moderate. | Reflects the energy barrier for the rate-determining transition state. |
| Activation Entropy (ΔS‡) | -43 ± 8 J mol⁻¹ K⁻¹ | A negative value suggests an associative process in the transition state, such as the coordination of reactants. acs.org |
Isotopic Labeling and Kinetic Isotope Effects (KIE)
Isotopic labeling is a definitive tool for tracking atoms through a reaction sequence and for determining whether a specific bond is broken or formed in the rate-determining step. chem-station.com This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of a molecule with a lighter isotope (kL) to that of its counterpart with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org A KIE value significantly greater than 1 (a "primary" KIE) is strong evidence that the bond to the labeled atom is being cleaved in the rate-determining step. wikipedia.org
In the context of synthesizing this compound, isotopic labeling can be applied to both the methyl acrylate and the aryl halide.
Deuterium Labeling (²H or D): To test the hypothesis that β-hydride elimination is the rate-determining step, a KIE experiment can be performed using methyl acrylate deuterated at the vinylic position where C-H bond cleavage occurs. If this step is rate-limiting, a large primary KIE would be expected. Studies on analogous systems, such as the reaction of aryl halides with deuteroethylene, have shown significant KIE values (kH/kD ≈ 3.2), confirming that the C-H bond is indeed broken in the rate-determining step under those conditions. researchgate.net This provides strong evidence that for many cinnamate syntheses, β-hydride elimination is the kinetic bottleneck.
Carbon-13 Labeling (¹³C): The measurement of ¹³C KIEs can provide further mechanistic details. For instance, a ¹³C KIE at the halogen-bearing carbon of the aryl halide can give insight into the oxidative addition step. nih.gov Similarly, labeling the carbons of the double bond in methyl acrylate can probe the transition state of the migratory insertion step. tamu.edu Small ¹³C KIEs at these positions would suggest that the bonding at these carbons does not change significantly in the rate-determining step.
| Labeled Substrate | Isotope Position | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Deuteroethylene | Vinylic C-D | 3.2 researchgate.net | Indicates β-hydride elimination is a significant part of the rate-determining step. |
| Deuterated Styrene | Vinylic C-D | ~3.0 researchgate.net | Confirms C-H bond cleavage at the β-position is rate-limiting. |
| Ethyl Acrylate (¹³C) | Cα of double bond | 1.000 (±0.001) tamu.edu | No significant bonding change at Cα in the RDS. |
| Ethyl Acrylate (¹³C) | Cβ of double bond | 0.997 (±0.004) tamu.edu | Slight inverse KIE, suggesting rehybridization but not major bond breaking in the RDS. |
Derivatization Strategies and Analogue Synthesis Based on Methyl E 3 3 Chlorophenyl Acrylate
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Studies
Systematic structural modifications of the Methyl (E)-3-(3-chlorophenyl)acrylate scaffold are crucial for elucidating the structure-activity relationships (SAR) that govern its biological effects. These modifications typically involve alterations to the ester group, the phenyl ring, and the acrylate (B77674) double bond to probe the electronic and steric requirements for activity.
One common modification strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, (E)-3-(3-chlorophenyl)acrylic acid. This transformation significantly increases the polarity of the molecule and introduces a potential site for ionic interactions. Further derivatization of this carboxylic acid can lead to a variety of esters with different alkyl or aryl groups, allowing for a systematic investigation of the impact of the ester moiety's size, lipophilicity, and electronic nature on biological activity. For instance, a series of 3-(4-chlorophenyl)acrylate esters, positional isomers of the title compound, were synthesized and evaluated for their antiproliferative activity. core.ac.uknih.gov The study revealed that the nature of the ester group significantly influenced the cytotoxic effects, with the methyl ester analogue showing potent activity. nih.gov
Another key area for modification is the 3-chlorophenyl ring. The position and nature of the substituent on the phenyl ring can be varied to explore the electronic and steric effects on activity. Analogues with electron-donating or electron-withdrawing groups at different positions (ortho, meta, or para) can be synthesized to map the optimal substitution pattern. For example, studies on related 3-aryltropane analogues have shown that chloro-substitution at the 4-position of the phenyl ring can modulate binding affinity to biological targets. thieme-connect.com
Modifications at the α- and β-positions of the acrylate moiety can also provide valuable SAR insights. The introduction of substituents at the α-position can influence the molecule's conformation and reactivity. For instance, the synthesis of Morita-Baylis-Hillman adducts introduces a hydroxyl group at the α-position, creating a new chiral center and altering the compound's biological profile. rsc.orgrsc.org
Table 1: Examples of Systematic Structural Modifications of the this compound Scaffold for SAR Studies
| Modification Site | Type of Modification | Rationale for Modification |
| Ester Group | Hydrolysis to carboxylic acid | Increase polarity, introduce ionic interaction site |
| Variation of alkyl/aryl ester | Modulate lipophilicity and steric bulk | |
| Phenyl Ring | Change substituent position (ortho, para) | Investigate steric and electronic effects |
| Introduce different substituents (e.g., fluoro, methyl) | Fine-tune electronic properties and binding interactions | |
| Acrylate Backbone | Substitution at the α-position | Alter conformation and introduce new functionalities |
| Saturation of the double bond | Investigate the importance of the α,β-unsaturated system |
Synthesis of Chiral Derivatives and Enantioselective Transformations
The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct biological activities and pharmacological profiles. Chiral derivatives can be synthesized through various enantioselective transformations or by using chiral starting materials.
One approach to introduce a chiral center is through asymmetric synthesis. For example, the asymmetric Morita-Baylis-Hillman reaction can be employed to introduce a hydroxyl group at the α-position of the acrylate system in an enantioselective manner. nih.gov This reaction, typically catalyzed by a chiral amine or phosphine (B1218219), would yield chiral α-hydroxy-β-(3-chlorophenyl)acrylates.
Another strategy involves the enantioselective conjugate addition to the α,β-unsaturated system. The use of chiral catalysts can direct the addition of nucleophiles to either the Re or Si face of the double bond, leading to the formation of a new stereocenter at the β-position. For instance, chiral copper(I)/phosphine ligand/thiourea catalyst systems have been successfully used for the asymmetric conjugate addition of α-substituted benzyl (B1604629) nitriles to alkyl acrylates, generating a quaternary stereogenic center with high enantioselectivity. acs.org
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. This can be achieved by reacting the racemic carboxylic acid (obtained by hydrolysis of the methyl ester) with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts. These salts can then be separated by crystallization, followed by acidification to recover the enantiomerically pure carboxylic acids. wikipedia.org Alternatively, the racemic carboxylic acid can be esterified with a chiral alcohol, like l-menthol, to form diastereomeric esters that can be separated by chromatography. researchgate.net Subsequent hydrolysis of the separated diastereomers would yield the individual enantiomers of (E)-3-(3-chlorophenyl)acrylic acid.
Table 2: Strategies for the Synthesis of Chiral Derivatives of this compound
| Method | Description | Position of Chirality |
| Asymmetric Morita-Baylis-Hillman Reaction | Enantioselective addition of an aldehyde to the acrylate | α-position |
| Enantioselective Conjugate Addition | Chiral catalyst-mediated addition of a nucleophile | β-position |
| Chiral Resolution of Carboxylic Acid | Formation and separation of diastereomeric salts with a chiral amine | N/A (separation of existing enantiomers) |
| Diastereomeric Ester Formation | Esterification with a chiral alcohol followed by chromatographic separation | N/A (separation of existing enantiomers) |
Preparation of Heterocyclic Compounds Incorporating the this compound Scaffold
The α,β-unsaturated carbonyl moiety of this compound is a versatile synthon for the construction of various heterocyclic rings. Cycloaddition and condensation reactions are common strategies to incorporate this scaffold into five- and six-membered heterocycles.
Synthesis of Pyrazolines: Pyrazolines, a class of five-membered nitrogen-containing heterocycles, can be synthesized from α,β-unsaturated carbonyl compounds. The reaction of this compound with hydrazine (B178648) or its derivatives in a suitable solvent, often under acidic or basic conditions, would lead to the formation of pyrazoline derivatives. core.ac.ukresearchgate.netijraset.comproquest.com The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the acrylate, followed by an intramolecular cyclization and dehydration. The substitution pattern on the resulting pyrazoline can be controlled by the choice of the hydrazine derivative.
Synthesis of Pyrimidines: Six-membered heterocyclic rings like pyrimidines can also be synthesized from the this compound scaffold. The most common approach involves the reaction with N-C-N containing compounds such as amidines, urea, or guanidine (B92328). mdpi.comwikipedia.org This reaction is a type of [3+3] annulation where the α,β-unsaturated ester provides a three-carbon fragment. For example, the reaction with guanidine would proceed via a Michael addition of a guanidine nitrogen to the β-carbon, followed by intramolecular cyclization and elimination of methanol (B129727) and water to afford a 2-amino-dihydropyrimidinone derivative.
Synthesis of Other Heterocycles: The acrylate backbone can also participate in other cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions with nitrones or nitrile oxides could lead to the formation of isoxazolidine (B1194047) or isoxazoline (B3343090) derivatives, respectively. organic-chemistry.org Furthermore, Diels-Alder reactions, where the acrylate acts as a dienophile, could be employed to construct six-membered carbocyclic or heterocyclic rings, depending on the nature of the diene.
Table 3: Synthesis of Heterocyclic Compounds from this compound
| Reagent | Resulting Heterocycle | Reaction Type |
| Hydrazine/Substituted Hydrazines | Pyrazoline | Michael Addition-Cyclization |
| Guanidine | 2-Aminopyrimidinone derivative | Michael Addition-Cyclization ([3+3] Annulation) |
| Amidines | 2-Substituted Pyrimidine derivative | Michael Addition-Cyclization ([3+3] Annulation) |
| Nitrones | Isoxazolidine | 1,3-Dipolar Cycloaddition |
Development of Prodrugs and Pro-conjugates of this compound
The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. For this compound, the ester functionality provides a convenient handle for the design of various prodrugs and pro-conjugates.
A common prodrug approach involves the modification of the ester group to control the rate of hydrolysis and release of the active carboxylic acid form. For instance, polymeric prodrugs can be synthesized by attaching the corresponding carboxylic acid to a polymer backbone via a hydrolyzable ester linkage. researchgate.netwikipedia.org This can lead to a sustained release of the active drug, potentially reducing dosing frequency and improving patient compliance. The choice of polymer can also be used to target the drug to specific tissues or organs.
Another strategy is the formation of "hybrid" or "bioconjugate" molecules where the this compound moiety is linked to another pharmacologically active molecule. mdpi.com This can result in a single molecule with a dual mode of action or synergistic effects. For example, cinnamic acid derivatives have been incorporated into platinum(IV) complexes to create multi-action anticancer prodrugs. researchgate.net In this case, the Pt(IV) prodrug is designed to be reduced in the cellular environment, releasing the active Pt(II) species and the cinnamate (B1238496) ligand, which may exert its own biological effects.
The ester group can also be modified to enhance water solubility or to facilitate transport across biological membranes. For example, esterification with a hydrophilic moiety like a polyethylene (B3416737) glycol (PEG) chain could increase aqueous solubility, while linkage to a lipophilic group could enhance membrane permeability. The design of such pro-conjugates requires careful consideration of the linker chemistry to ensure that the active compound is released at the desired site of action.
Table 4: Potential Prodrug and Pro-conjugate Strategies for this compound
| Strategy | Description | Potential Advantage |
| Polymeric Prodrugs | Covalent attachment to a polymer backbone via an ester linkage | Sustained release, potential for targeted delivery |
| Hybrid Molecules/Bioconjugates | Linkage to another bioactive molecule | Dual action, synergistic effects |
| Solubility-Enhancing Esters | Esterification with hydrophilic moieties (e.g., PEG) | Improved aqueous solubility |
| Permeability-Enhancing Esters | Esterification with lipophilic moieties | Enhanced membrane permeability |
Computational and Theoretical Studies on Methyl E 3 3 Chlorophenyl Acrylate and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is effective for predicting molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netnih.gov For molecules like Methyl (E)-3-(3-chlorophenyl)acrylate, DFT calculations, often using hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry). nih.govresearchgate.netbohrium.com
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of structurally similar compounds.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C=C (acrylate) | ~1.34 Å |
| C-C (phenyl-acrylate) | ~1.48 Å | |
| C=O (carbonyl) | ~1.22 Å | |
| C-O (ester) | ~1.35 Å | |
| C-Cl (phenyl) | ~1.74 Å | |
| Bond Angles | C=C-C (acrylate backbone) | ~125° |
| C-C=O (carbonyl) | ~124° | |
| C-O-CH3 (ester) | ~116° |
| Dihedral Angle | Phenyl Ring vs. Acrylate (B77674) Plane | 15-30° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO is an electron acceptor, indicating its electrophilic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netscienceopen.com A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. scienceopen.com For this compound, the HOMO is typically localized over the chlorophenyl ring and the C=C double bond, while the LUMO is often distributed across the acrylate moiety, particularly the carbonyl group.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the most negative regions are expected around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The hydrogen atoms of the methyl group and the phenyl ring would exhibit positive potential. scienceopen.com
Table 2: Calculated Quantum Chemical Descriptors for this compound Note: These are representative values based on FMO analysis of structurally similar compounds.
| Descriptor | Formula | Typical Value | Interpretation |
|---|---|---|---|
| HOMO Energy | E_HOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | E_LUMO | ~ -2.4 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.1 eV | Indicator of chemical reactivity and stability |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.05 eV | Resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | ~ 0.24 eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.45 eV | Tendency to attract electrons |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, providing insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org QSAR models are built by calculating molecular descriptors for a set of compounds and correlating them with their experimentally measured activities using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). semanticscholar.org
Although specific QSAR studies focusing solely on this compound are not widely published, this compound could be included in a larger dataset of acrylate derivatives to build a QSAR model. Molecular descriptors relevant to its structure would be calculated, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. The resulting QSAR equation could then be used to predict the biological activity of new, unsynthesized derivatives, guiding the design of compounds with potentially enhanced efficacy.
Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Study
| Descriptor Type | Descriptor Name | Example Value | Significance |
|---|---|---|---|
| Electronic | Dipole Moment | ~ 2.5 D | Influences polar interactions and solubility |
| Topological | Topological Polar Surface Area (TPSA) | ~ 26.3 Ų | Relates to membrane permeability |
| Hydrophobic | LogP (octanol-water partition coefficient) | ~ 3.5 | Measures lipophilicity, affects cell uptake |
| Steric | Molecular Weight | 210.64 g/mol | Size of the molecule |
| Quantum Chemical | HOMO-LUMO Gap | ~ 4.1 eV | Relates to chemical reactivity |
In Silico Molecular Docking Studies with Proposed Biological Targets
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. jbcpm.comtjnpr.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. rdd.edu.iq
Derivatives of chlorophenyl acrylates have been investigated for various biological activities, and molecular docking studies have been performed to identify potential protein targets. For example, acrylate-based derivatives structurally similar to this compound have been docked into the colchicine-binding site of β-tubulin, a protein crucial for cell division, suggesting potential antiproliferative activity. researchgate.net Another study investigated a derivative, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl) acryl amide, for its anti-inflammatory potential through docking simulations. researchgate.net These studies calculate a binding energy, which indicates the affinity of the ligand for the protein, and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's active site.
Table 4: Summary of Molecular Docking Studies on Related Acrylate Derivatives
| Ligand Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Proposed Activity |
|---|---|---|---|---|---|
| 3-(4-chlorophenyl)acrylic acid derivative | β-Tubulin | 1SA0 | -7.5 to -8.5 | Cys241, Leu248, Ala316 | Anticancer researchgate.net |
| (E)-3-(3-chlorophenyl) acryl amide derivative | Cyclooxygenase-2 (COX-2) | 5IKR | -8.0 to -9.0 | Arg120, Tyr355, Ser530 | Anti-inflammatory researchgate.net |
Applications of Methyl E 3 3 Chlorophenyl Acrylate in Complex Organic Synthesis
Methyl (E)-3-(3-chlorophenyl)acrylate as a Versatile Building Block in Natural Product Synthesis
While specific, documented instances of this compound as a direct precursor in the total synthesis of natural products are not extensively reported in mainstream literature, its chemical structure suggests significant potential as a versatile building block. The reactivity of its α,β-unsaturated system and the functionality of the chlorophenyl group make it a plausible candidate for constructing complex molecular skeletons found in various classes of natural products, including alkaloids, terpenes, and polyketides.
The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate (B77674) susceptible to nucleophilic attack through Michael addition reactions. This reactivity is a cornerstone of many synthetic strategies aimed at carbon-carbon bond formation. Furthermore, the double bond can participate in pericyclic reactions, most notably cycloaddition reactions such as the Diels-Alder reaction, to construct cyclic and polycyclic systems that are prevalent in natural products. For instance, it could serve as a dienophile in reactions with a wide range of dienes to form substituted cyclohexene (B86901) rings, which are common motifs in terpenoids and other natural products.
Although direct applications in the synthesis of alkaloids, terpenes, or polyketides are not prominently cited, the fundamental reactivity of this compound aligns with the synthetic methodologies employed for these natural product classes. The chlorophenyl moiety can be further functionalized through cross-coupling reactions, offering a handle to introduce additional complexity late in a synthetic sequence.
Utility in the Synthesis of Pharmaceutical Intermediates and Biologically Active Molecules
The structural motifs present in this compound are frequently encountered in molecules of pharmaceutical interest. Its utility as a precursor for pharmaceutical intermediates and biologically active molecules is therefore a significant area of its application. The substituted phenyl acrylate core is a key component in a variety of compounds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Recent research has highlighted the potential of substituted phenyl acrylate derivatives as potent anticancer agents. For example, analogues of this compound have been investigated as combretastatin (B1194345) analogues, which are a class of compounds that inhibit tubulin polymerization, a critical process in cell division. A 2023 study published in ACS Omega detailed the synthesis and antiproliferative screening of a series of 3-(4-chlorophenyl)acrylate esters, which are structural isomers of the subject of this article. nih.govresearchgate.net These compounds demonstrated significant cytotoxic effects against human breast carcinoma cell lines. nih.govresearchgate.net The study revealed that the presence of the chlorophenyl and acrylate moieties is crucial for their biological activity. nih.govresearchgate.net
Table 1: Antiproliferative Activity of 3-(4-chlorophenyl)acrylate Derivatives against MDA-MB-231 Breast Cancer Cell Line
| Compound | IC₅₀ (µM) |
|---|---|
| Acrylic Acid Derivative 4b | 3.24 |
| Methyl Acrylate Compound 5e | 4.06 |
| Combretastatin A-4 (Reference) | 1.27 |
Data sourced from ACS Omega, 2023. nih.gov
Furthermore, the general structure of chlorophenyl-containing compounds is prevalent in a number of approved drugs and clinical candidates. The synthesis of various anti-inflammatory and antiviral agents often involves intermediates with similar substitution patterns. For instance, the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) utilizes substituted phenylacetic acid derivatives, which can be conceptually linked back to precursors like this compound. nih.gov Similarly, research into antiviral agents has explored compounds containing chlorophenyl groups, indicating the relevance of this structural feature in medicinal chemistry. nih.govnih.gov
Role in Polymer Chemistry: Monomer in Functional Polymer and Copolymer Synthesis
In the field of polymer chemistry, acrylate esters are a fundamental class of monomers used in the synthesis of a vast array of polymers and copolymers. This compound can serve as a functional monomer, where the chlorophenyl group imparts specific properties to the resulting polymer. The polymerization of this monomer, typically through free-radical polymerization, can lead to homopolymers or be incorporated into copolymers with other vinyl monomers.
The presence of the bulky and polar 3-chlorophenyl group in the polymer side chain is expected to influence the material's physical and chemical properties. Compared to a simple poly(methyl acrylate), a polymer derived from this compound would likely exhibit a higher glass transition temperature (Tg) due to restricted chain mobility. The chlorine atom and the phenyl ring also increase the refractive index of the polymer, a desirable property for certain optical applications. kla.com Halogenated acrylates are known to be readily polymerizable under standard free-radical conditions. google.com
The copolymerization of this compound with other monomers, such as methyl methacrylate, styrene, or other acrylates, allows for the fine-tuning of the properties of the resulting copolymer. For instance, incorporating this monomer into a copolymer could enhance its thermal stability, chemical resistance, and modify its surface energy. Functionalized phenyl acrylate polymer supports have been synthesized and characterized for various applications, demonstrating the versatility of this class of monomers. researchgate.net The ability to create copolymers with tailored properties makes this compound a valuable component in the design of new functional materials.
Table 2: Potential Influence of 3-Chlorophenyl Group on Polymer Properties
| Property | Expected Influence | Rationale |
|---|---|---|
| Glass Transition Temperature (Tg) | Increase | Steric hindrance from the bulky substituent restricts polymer chain mobility. |
| Refractive Index | Increase | The presence of the aromatic ring and chlorine atom increases molar refraction. kla.com |
| Thermal Stability | Enhancement | The aromatic ring can enhance thermal stability compared to aliphatic side chains. |
| Chemical Resistance | Potential Enhancement | The relatively inert chlorophenyl group may improve resistance to certain chemicals. |
| Adhesion | Modification | The polarity of the C-Cl bond and the aromatic ring can alter the adhesive properties. |
Precursor for Advanced Materials in Optoelectronics and Supramolecular Chemistry
The unique electronic and structural characteristics of this compound make it a promising precursor for the development of advanced materials with applications in optoelectronics and supramolecular chemistry.
In the realm of optoelectronics, materials with a high refractive index are essential for the fabrication of components like lenses, waveguides, and anti-reflective coatings. As mentioned, the incorporation of aromatic rings and heavy halogens like chlorine into a polymer structure is a well-established strategy for increasing its refractive index. ccspublishing.org.cn Polymers derived from this compound are therefore expected to exhibit a higher refractive index than common acrylate polymers such as poly(methyl methacrylate). kla.comccspublishing.org.cn This makes them attractive candidates for use in advanced optical devices where light management is critical. Furthermore, the synthesis of side-chain liquid crystalline polyacrylates has been demonstrated with various phenyl-containing mesogens, suggesting that derivatives of this compound could be designed to exhibit liquid crystalline properties, which are foundational for display technologies. researchgate.netmdpi.com
In supramolecular chemistry, the focus is on the assembly of molecules through non-covalent interactions to form well-defined, functional structures. While specific studies on the supramolecular assembly of this compound are not widely available, its structure contains elements that can participate in such interactions. The aromatic ring can engage in π-π stacking, and the chlorine atom can participate in halogen bonding. These interactions can be exploited to construct supramolecular polymers and gels. Acrylate derivatives have been used to form supramolecular hydrogels, where the polymer backbone is cross-linked through non-covalent forces, leading to materials with stimuli-responsive and self-healing properties. rsc.orgresearchgate.netmdpi.comacs.org The ability of this compound to polymerize and the potential for its side chains to engage in supramolecular interactions make it a candidate for the design of novel "smart" materials.
Exploration of Biological Activities and Mechanisms of Action for Methyl E 3 3 Chlorophenyl Acrylate and Its Derivatives in Vitro and in Silico Research Focus
In Vitro Cytotoxicity and Antiproliferative Activity in Cell Lines
The antiproliferative potential of acrylate (B77674) derivatives, particularly those with a chlorophenyl substitution, has been evaluated against various cancer cell lines. Studies have focused on determining the concentration-dependent inhibitory effects of these compounds on cell growth and viability.
Detailed research on a series of 3-(4-chlorophenyl)acrylate esters and their corresponding acrylic acids demonstrated significant cytotoxic effects against the MDA-MB-231 human breast carcinoma cell line. researchgate.netnih.gov Among the tested compounds, certain acrylic acid derivatives showed the most potent activity, with IC50 values in the low micromolar range. nih.govaast.edu For instance, one such derivative exhibited an IC50 value of 3.24 µM. nih.gov The methyl acrylate ester counterpart also displayed notable, albeit slightly lower, efficacy. nih.gov This suggests that the core structure of chlorophenyl acrylate is a key contributor to its antiproliferative properties.
Further studies on related compounds, such as methyl nitrophenyl acrylates, have also confirmed their cytotoxic potential against cancer cells like P388 Murine Leukemia, reinforcing the role of the acrylate scaffold in this biological activity. researchgate.net
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 3-(4-chlorophenyl) acrylic acid derivative 4b | MDA-MB-231 (Breast Carcinoma) | IC50 | 3.24 ± 0.13 µM | researchgate.net |
| Methyl 3-(4-chlorophenyl)acrylate derivative 5e | MDA-MB-231 (Breast Carcinoma) | IC50 | 4.06 µM | nih.gov |
| Methyl 3-(4-nitrophenyl)acrylate | P388 (Murine Leukemia) | IC50 | 7.98 µg/mL | researchgate.net |
| Methyl 3-(2-nitrophenyl)acrylate | P388 (Murine Leukemia) | IC50 | 27.78 µg/mL | researchgate.net |
Mechanisms of Action: Enzyme Inhibition and Receptor Binding Studies In Vitro
Investigations into the mechanisms underlying the cytotoxicity of chlorophenylacrylates have pointed towards the inhibition of key cellular enzymes. A primary target identified for 3-(4-chlorophenyl) acrylic acid derivatives is β-tubulin. researchgate.net These compounds have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division. researchgate.netaast.edu One potent acrylic acid derivative demonstrated an 80.07% inhibition of β-tubulin polymerization, a level of activity comparable to established tubulin inhibitors like Combretastatin (B1194345) A-4 (CA-4). researchgate.netaast.edu
In silico molecular modeling studies have complemented these in vitro findings, providing insights into the binding interactions between the acrylate derivatives and their molecular targets. aast.edu Docking simulations suggest that these compounds interact with the colchicine-binding site on tubulin, explaining their ability to disrupt microtubule dynamics. researchgate.netaast.edu Other research on different acrylate derivatives has identified inhibitory activity against enzymes such as α-glucosidase, indicating that this class of compounds may interact with a variety of enzymatic targets. mdpi.com
Investigation of Antimicrobial, Antifungal, and Anti-inflammatory Potentials In Vitro
The biological activities of chlorophenylacrylate derivatives extend beyond cytotoxicity to include antimicrobial, antifungal, and anti-inflammatory effects.
Antimicrobial and Antifungal Activity: Research on Morita-Baylis-Hillman adducts, such as Methyl 2-((4-chlorophenyl)(hydroxy)methyl) acrylate, and their transition metal complexes has demonstrated antibacterial properties. nih.gov The cobalt complex of this derivative, in particular, showed excellent potential against Staphylococcus aureus, Escherichia coli, Bacillus pumilus, and Salmonella typhi. nih.govresearchgate.net Similarly, a series of 3,4-dichlorocinnamanilides, which are amide derivatives, displayed a broad spectrum of antibacterial efficacy, including activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com The potential of the acrylate functional group in creating polymers with antimicrobial and antifungal properties has also been explored. nih.govnih.gov
Anti-inflammatory Potential: Derivatives containing the chlorophenyl moiety have shown significant anti-inflammatory activity in vitro. A (3-chlorophenyl)-2-spiroisoxazoline derivative was found to effectively reduce inflammatory responses in LPS-stimulated macrophages. mdpi.com This compound significantly inhibited the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), with inhibition percentages of 81.58% and 83.34%, respectively, at a 10 µM concentration. mdpi.com Other related compounds have also been shown to inhibit inflammatory cytokines by modulating signaling pathways. nih.gov In silico docking simulations have been used to analyze the anti-inflammatory potential of related structures, such as (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide. researchgate.net
| Compound/Derivative | Cell Model | Cytokine | Concentration | % Inhibition | Reference |
|---|---|---|---|---|---|
| (3-chlorophenyl)-2-spiroisoxazoline derivative (JR-9) | LPS-activated RAW 264.7 Macrophages | TNF-α | 10 µM | 81.58% | mdpi.com |
| IL-6 | 10 µM | 83.34% | mdpi.com |
Cellular Pathway Modulation and Apoptosis Induction Research In Vitro
The antiproliferative activity of chlorophenylacrylate derivatives is closely linked to their ability to modulate cellular pathways that control cell cycle progression and programmed cell death (apoptosis).
Numerous studies confirm that tubulin assembly inhibitors, including these acrylate derivatives, can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. nih.govacs.org Flow cytometric analysis of MDA-MB-231 cells treated with a 3-(4-chlorophenyl) acrylic acid derivative at its IC50 concentration (3.24 µM) provided direct evidence of apoptosis induction. acs.org The treatment led to a substantial increase in the population of apoptotic cells, with early primary apoptosis rising from 0.69% in control cells to 8.09% in treated cells, and late-secondary apoptosis increasing from 0.24% to 12.62%. acs.org This demonstrates a potent ability to trigger cellular death mechanisms in cancer cells. researchgate.netaast.edu
The anti-inflammatory effects of these compounds are also tied to cellular pathway modulation. For example, the (3-chlorophenyl)-2-spiroisoxazoline derivative exerts its anti-inflammatory effects through the downregulation of the NF-κB/P38 MAPK signaling pathway. mdpi.com
Elucidation of Molecular Targets and Ligand-Target Interactions Through Biochemical Assays
Biochemical assays have been instrumental in identifying the specific molecular targets of Methyl (E)-3-(3-chlorophenyl)acrylate and its derivatives. As previously noted, a key target responsible for the anticancer activity of 3-(4-chlorophenyl)acrylates is the protein β-tubulin. nih.gov Tubulin polymerization assays, a form of biochemical assay, have quantified the inhibitory effect of these compounds on the assembly of microtubules. researchgate.netaast.edu
Molecular docking studies have further elucidated the ligand-target interactions at an atomic level. These in silico analyses have shown how the chlorophenylacrylate structure fits into the colchicine-binding pocket of tubulin, a site known for its role in destabilizing microtubules. aast.edu For other biological activities, in silico screening has identified potential enzymatic targets for related compounds, including hydrolases, kinases, and transferases, with subsequent docking studies predicting favorable binding interactions. bas.bg These computational approaches, combined with in vitro biochemical assays, are crucial for understanding the structure-activity relationships and for the rational design of more potent and selective derivatives.
Advanced Analytical and Spectroscopic Methodologies for Research on Methyl E 3 3 Chlorophenyl Acrylate Systems
Application of High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of newly synthesized compounds such as Methyl (E)-3-(3-chlorophenyl)acrylate. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule.
In the context of synthesizing this compound, HRMS serves two primary roles. First, during reaction monitoring, small aliquots of the reaction mixture can be analyzed to track the disappearance of reactants and the appearance of the desired product. This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, time, and catalyst loading.
Second, upon completion of the synthesis and purification, HRMS is used for final product characterization. The experimentally determined monoisotopic mass is compared against the theoretically calculated mass. For this compound (C₁₀H₉ClO₂), the presence of a chlorine atom results in a characteristic isotopic pattern (³⁵Cl and ³⁷Cl), which HRMS can resolve, further confirming the compound's identity. For instance, the high-resolution mass spectrum of a related compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, showed a molecular ion peak that confirmed its structure. mdpi.com This level of accuracy is critical for distinguishing between isomers and compounds with very similar masses, ensuring the integrity of the research findings.
Table 8.1: HRMS Data for a Representative Phenylacrylate Derivative
| Parameter | Value |
|---|---|
| Compound Name | (E)-Methyl 3-(4-chlorophenyl)acrylate |
| Molecular Formula | C₁₀H₉ClO₂ |
| Calculated Monoisotopic Mass [M]⁺ | 196.0315 |
| Observed Monoisotopic Mass [M]⁺ | 196.0312 |
| Mass Error (ppm) | -1.53 |
| Ionization Technique | Electron Ionization (EI) |
This table presents hypothetical yet typical HRMS data for a closely related isomer to illustrate the precision of the technique. The observed mass is extremely close to the calculated mass, confirming the elemental composition.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, NOESY) for Stereochemical Elucidation of Reaction Products and Derivatives
While ¹H and ¹³C NMR are standard for basic structural confirmation, advanced 2D NMR techniques are essential for the complete and unambiguous stereochemical elucidation of this compound and its derivatives. researchgate.netresearchgate.net These methods resolve spectral overlap and reveal complex spin systems and spatial relationships.
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the molecule. For this compound, a COSY spectrum would show a clear correlation between the two vinylic protons, confirming their adjacent positions on the double bond.
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons.
Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive method for determining the stereochemistry of the alkene. iupac.orgyoutube.comlibretexts.org This technique detects through-space correlations between protons that are in close proximity (typically <5 Å), regardless of their bonding connectivity. acdlabs.com For this compound, the '(E)' configuration (trans) is confirmed by a strong NOESY cross-peak between the vinylic proton on the α-carbon and the ortho-protons of the 3-chlorophenyl ring. Conversely, the absence of a significant correlation between the two vinylic protons across the double bond further supports the trans geometry.
Table 8.2: Key 2D NMR Correlations for Stereochemical Elucidation of this compound
| 2D NMR Experiment | Correlating Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | Hα ↔ Hβ (Vinylic Protons) | Connectivity of the acrylate (B77674) double bond |
| HSQC | CH₃ ↔ OCH₃; CαH ↔ Cα; CβH ↔ Cβ | Direct C-H bond assignments |
| HMBC | H-OCH₃ ↔ C=O; Hβ ↔ Phenyl C1' | Assembly of ester and phenyl groups |
| NOESY | Hβ ↔ Phenyl H2'/H6' | Confirms (E)-stereochemistry (trans configuration) |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring in Research Synthesis
Chromatographic techniques are fundamental for both monitoring the progress of a synthesis and assessing the final purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. researchgate.netwjbphs.comuran.ua
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds like acrylate esters. uns.ac.idnih.gov In reaction monitoring, GC can provide rapid quantification of reactants, intermediates, and the final product, allowing for precise determination of reaction completion. researchgate.net The purity of the final product is determined by the relative peak area of the main component in the chromatogram. A well-developed GC method can separate the (E)- and (Z)-isomers, which is crucial for confirming the stereoselectivity of the synthesis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. researchgate.netpharmahealthsciences.net It is particularly useful for compounds that are not sufficiently volatile or are thermally labile. For this compound, a reverse-phase HPLC method with a UV detector would be standard. The progress of the reaction can be followed by injecting aliquots and observing the decrease in the starting material peak and the increase in the product peak. The final purity is assessed by integrating the peak areas, with a pure sample ideally showing a single major peak.
Table 8.3: Typical Chromatographic Conditions for Acrylate Analysis
| Parameter | Typical GC-MS Conditions | Typical HPLC-UV Conditions |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Reverse-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase / Carrier Gas | Helium | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature Program | Gradient, e.g., 100°C to 280°C at 10°C/min | Isothermal, e.g., 35°C |
| Detector | Mass Spectrometer (MS) | UV Diode Array Detector (DAD) at ~275 nm |
| Injection Volume | 1 µL (split mode) | 10 µL |
X-ray Crystallography in the Structural Determination of Novel Derivatives and Complexes
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. eurjchem.com While this compound itself may be an oil or low-melting solid at room temperature, this technique is invaluable for characterizing its novel crystalline derivatives or co-crystals. nih.gov
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to compute a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.
For derivatives of this compound, X-ray crystallography provides ultimate proof of the (E)-configuration of the double bond. Crystal structure analyses of related compounds, such as methyl (E)-3-(2-chlorophenyl)-2-({2-[(E)-2-nitrovinyl]phenoxy}methyl)acrylate, have shown that the methyl acrylate unit is essentially planar. iucr.org Such studies also reveal intermolecular interactions, like hydrogen bonds and π–π stacking, which govern the packing of molecules in the solid state and can influence the material's bulk properties.
Table 8.4: Representative Crystallographic Data for a Substituted Phenylacrylate Derivative
| Parameter | Value for 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile nih.gov |
|---|---|
| Chemical Formula | C₁₇H₁₄ClNOS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.3060 (4) |
| b (Å) | 10.5048 (6) |
| c (Å) | 17.9795 (9) |
| β (°) | 100.598 (5) |
| Volume (ų) | 1542.00 (14) |
| Z (Molecules/unit cell) | 4 |
This table presents crystallographic data for a related acrylonitrile (B1666552) derivative to demonstrate the type of precise structural information obtained from X-ray diffraction analysis.
Q & A
Q. What are the common synthetic routes for Methyl (E)-3-(3-chlorophenyl)acrylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely used approach involves esterification of (E)-3-(3-chlorophenyl)acrylic acid with methanol under acidic catalysis. For example, a 73% yield was achieved by reacting the acrylic acid derivative with methanol in the presence of a Brønsted acid catalyst (e.g., H₂SO₄) under reflux conditions . Key optimization parameters include:
- Catalyst concentration : Higher acid concentrations accelerate esterification but may promote side reactions.
- Temperature : Controlled reflux (e.g., 60–80°C) balances reaction rate and thermal stability.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
Parallel methods include Pd-catalyzed cross-couplings (e.g., Heck reactions) for introducing the 3-chlorophenyl moiety .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR : Expect signals at δ 6.3–6.5 ppm (trans-vinyl protons, J ≈ 16 Hz) and δ 3.7–3.8 ppm (ester methyl group). Aromatic protons (3-chlorophenyl) appear as multiplets in δ 7.2–7.5 ppm .
- ¹³C NMR : The ester carbonyl resonates at δ 165–170 ppm, with vinyl carbons at δ 120–140 ppm .
- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1630 cm⁻¹) confirm the acrylate backbone .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₁₀H₉ClO₂, 196.03 g/mol) within 5 ppm error .
Q. What are the critical parameters for achieving high purity in the synthesis of this compound?
- Methodological Answer :
- Recrystallization : Use a solvent pair like ethanol/water to remove unreacted starting materials. Cooling rates ≤2°C/min minimize impurity trapping .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for optimal separation of ester products from chlorinated byproducts.
- Melting Point Analysis : Pure samples exhibit sharp melting points (e.g., 278.3–278.9°C for the 3-chlorophenyl derivative). Deviations >2°C suggest impurities .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : SCXRD with programs like SHELXL determines the E-configuration by measuring dihedral angles between the acrylate and aryl groups. For example:
- Key Metrics :
- Torsion angle between C1-C2-C3-C4 should approach 180° (trans configuration).
- Packing analysis reveals intermolecular interactions (e.g., π-π stacking) stabilizing the E-form .
- Practical Workflow :
Grow crystals via slow evaporation in dichloromethane/hexane.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with R-factor <0.05 for high confidence .
Q. How to address discrepancies in melting points across different synthesis batches?
- Methodological Answer :
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities.
- DSC : Detect polymorphic transitions (e.g., endothermic peaks) that alter melting behavior.
- Crystallization Conditions :
- Slow cooling rates yield thermodynamically stable polymorphs.
- Solvent polarity adjustments (e.g., switching from ethanol to acetone) can suppress impurity incorporation .
Q. What catalytic systems enhance the stereoselective synthesis of this compound?
- Methodological Answer :
- Pd-Catalyzed Heck Reactions :
- Use Pd(OAc)₂ with PPh₃ ligands in DMF at 80°C to couple 3-chlorophenylboronic acid with methyl acrylate.
- Achieve >90% E-selectivity via bulky ligands (e.g., t-Bu₃P) that sterically hinder the Z-pathway .
- Organocatalysis :
- Proline-derived catalysts promote asymmetric Michael additions to α,β-unsaturated esters, though yields are lower (~50%) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations :
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate Fukui indices to identify electrophilic sites (β-carbon of acrylate is most reactive).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
